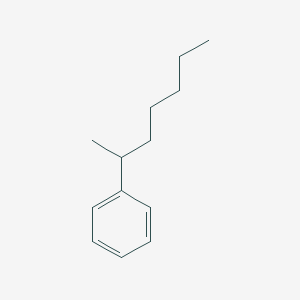

Benzene, (1-methylhexyl)-

Description

Significance of Alkylbenzenes in Chemical Research and Industrial Contexts

Alkylbenzenes are a prominent subclass of substituted aromatic hydrocarbons where the substituents are alkyl groups. wikipedia.org These compounds are fundamental in both chemical research and large-scale industrial applications. fiveable.mewikipedia.org The simplest alkylbenzene is toluene (B28343) (methylbenzene), where one hydrogen atom on the benzene (B151609) ring is replaced by a methyl group. wikipedia.org

In industrial settings, alkylbenzenes are crucial intermediates in the production of a wide range of materials. essentialchemicalindustry.org For instance, linear alkylbenzenes (LABs) are the primary raw materials for producing linear alkylbenzene sulfonates (LAS), which are the most widely used surfactants in household and industrial detergents due to their excellent cleaning properties and biodegradability. echem-eg.com Heavy alkyl benzenes find applications as lubricant additives, in the production of high-performance materials, and as heat transfer oils and corrosion inhibitors. transparencymarketresearch.commarketresearchfuture.com The automotive and construction industries also utilize heavy alkyl benzene products in synthetic lubricants and other performance chemicals. marketresearchfuture.com

In chemical research, the alkyl group's presence on the benzene ring activates the ring, making it more susceptible to electrophilic aromatic substitution reactions. fiveable.me This property is harnessed to synthesize more complex molecules. The alkyl group directs incoming electrophiles primarily to the ortho and para positions of the ring. fiveable.me The study of these reaction mechanisms and the synthesis of various alkylbenzenes contribute significantly to the understanding of organic reaction pathways.

Scope and Focus of Research on Benzene, (1-methylhexyl)- and Related Alkylbenzene Structures

Benzene, (1-methylhexyl)-, also known as 2-phenylheptane, is a specific alkylbenzene with a C₁₃H₂₀ chemical formula. nist.gov Research on this compound and its isomers often falls under the broader investigation of alkylbenzenes and their behavior in various chemical and physical processes.

The primary focus of research on compounds like Benzene, (1-methylhexyl)- includes:

Synthesis and Reactions: Developing efficient methods for their synthesis, often through reactions like the Friedel-Crafts alkylation, is a key area of study. wikipedia.org Researchers also investigate their reactivity, particularly in electrophilic aromatic substitution and oxidation reactions. fiveable.me

Thermochemical and Physical Properties: The determination of properties such as enthalpy of formation, vapor pressure, and boiling point is crucial for understanding their behavior and for designing industrial processes. The NIST Chemistry WebBook provides thermochemical data for Benzene, (1-methylhexyl)-. nist.gov

Analytical Characterization: The development of analytical techniques to identify and quantify Benzene, (1-methylhexyl)- and its isomers is another important research area. Gas chromatography (GC) and mass spectrometry (MS) are primary methods used for this purpose. nist.govnih.gov Differentiating between alkylbenzene isomers can be challenging due to their identical molecular weights, often requiring specialized techniques. wikipedia.org

Industrial Applications: Investigating the potential uses of specific alkylbenzenes like Benzene, (1-methylhexyl)- as solvents, intermediates in chemical synthesis, or as components in fuel and lubricant formulations is an ongoing endeavor.

The table below provides key identifiers and properties for Benzene, (1-methylhexyl)-.

| Property | Value | Source |

| IUPAC Name | heptan-2-ylbenzene | nih.gov |

| Synonyms | (1-Methylhexyl)benzene, 2-Phenylheptane | nist.govnih.gov |

| CAS Number | 2132-84-5 | nist.govnih.gov |

| Molecular Formula | C₁₃H₂₀ | nist.govnih.gov |

| Molecular Weight | 176.30 g/mol | nih.gov |

Research into Benzene, (1-methylhexyl)- and related alkylbenzenes contributes to the broader understanding of structure-property relationships in organic chemistry and fuels innovation in various industrial sectors that rely on these versatile compounds.

Structure

3D Structure

Properties

CAS No. |

2132-84-5 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.30 g/mol |

IUPAC Name |

heptan-2-ylbenzene |

InChI |

InChI=1S/C13H20/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h5,7-8,10-12H,3-4,6,9H2,1-2H3 |

InChI Key |

CAEGRAMHTMWFPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1 Methylhexyl and Alkylbenzene Derivatives

Direct Alkylation Approaches

Direct alkylation stands as the most straightforward conceptual approach for forging the carbon-carbon bond between a benzene (B151609) ring and an alkyl group. This is prominently achieved through Friedel-Crafts reactions, a cornerstone of organic synthesis.

Friedel-Crafts Alkylation Reactions

The Friedel-Crafts alkylation is a quintessential method for attaching alkyl substituents to an aromatic ring. google.comchemguide.co.ukmt.com This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide or an alkene with an aromatic compound in the presence of a catalyst. mt.com For the synthesis of (1-methylhexyl)benzene, suitable alkylating agents would include 1-heptene (B165124), other heptene (B3026448) isomers, or a haloheptane such as 2-chloroheptane. etsu.edukhanacademy.org

The choice of catalyst is pivotal in Friedel-Crafts alkylation, influencing both reaction rate and selectivity. numberanalytics.com Traditionally, strong Lewis acids such as aluminum chloride (AlCl₃) and hydrogen fluoride (B91410) (HF) have been employed. google.comtandfonline.com These catalysts are effective in generating the carbocation electrophile from the alkylating agent. chemguide.co.ukchemguide.co.uk The reaction conditions for these homogeneous systems typically involve temperatures ranging from 0°C to 100°C and may require an excess of the aromatic substrate to minimize polyalkylation, a common side reaction where multiple alkyl groups are added to the benzene ring. researchgate.netlibretexts.org

In recent decades, environmental and handling concerns associated with corrosive and hazardous catalysts like HF and AlCl₃ have driven the development of solid acid catalysts. etsu.eduetsu.edu These heterogeneous catalysts are generally non-corrosive, reusable, and can be easily separated from the reaction mixture. etsu.edu Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as highly effective catalysts for the alkylation of benzene with long-chain olefins. etsu.edulidsen.com Various types of zeolites, including Y, β (Beta), mordenite (B1173385), ZSM-12, and MWW, have been investigated. researchgate.netlidsen.comcapes.gov.br Reaction temperatures when using solid acid catalysts are often higher, sometimes exceeding 200°C. etsu.edu The ratio of benzene to the olefin is also a critical parameter, with higher ratios favoring the formation of the desired monoalkylated product. google.cometsu.edu

Below is a table summarizing typical catalyst systems and conditions for the alkylation of benzene with long-chain olefins.

Table 1: Catalyst Systems for Alkylbenzene Synthesis| Catalyst Type | Specific Examples | Typical Reaction Temperature | Key Characteristics |

|---|---|---|---|

| Homogeneous Lewis Acids | AlCl₃, HF | 0 - 100 °C | High activity; corrosive and difficult to handle; can lead to isomer mixtures. google.comtandfonline.comlibretexts.org |

| Solid Acids (Zeolites) | Zeolite Y, Zeolite β, Mordenite, ZSM-12 | 100 - 250 °C | Reusable and non-corrosive; can offer shape selectivity to control isomer formation. etsu.eduetsu.educapes.gov.br |

| Superacids | Phosphotungstic acid (PTA) on silica (B1680970) | > 200 °C | High acidity; can achieve high conversion of olefins. etsu.eduetsu.edu |

A significant challenge in the Friedel-Crafts alkylation with long-chain alkylating agents is the control of regioselectivity. libretexts.org The reaction proceeds through a carbocation intermediate, which is prone to rearrangement to a more stable species. libretexts.orgmasterorganicchemistry.com For instance, when alkylating benzene with 1-heptene or 1-chloroheptane, the initially formed primary heptyl carbocation will rapidly rearrange via a series of hydride shifts to form more stable secondary carbocations at the 2, 3, or 4 positions of the heptyl chain. libretexts.orgmasterorganicchemistry.com This results in a mixture of phenylheptane isomers, including 2-phenylheptane ((1-methylhexyl)benzene), 3-phenylheptane, and 4-phenylheptane.

The distribution of these isomers is influenced by both the catalyst and the reaction conditions. libretexts.org With traditional catalysts like AlCl₃, a thermodynamic equilibrium mixture of isomers is often obtained. However, the development of shape-selective catalysts, particularly certain zeolites, has provided a means to control the isomer distribution. capes.gov.br The pore structure of these zeolites can sterically hinder the formation of bulkier isomers, favoring the formation of less sterically demanding products. capes.gov.br For example, zeolites like mordenite and ZSM-12 have been shown to exhibit a higher selectivity for the 2-phenyl isomer in the alkylation of benzene with long-chain alkenes compared to wider-pore zeolites like Y-zeolite. capes.gov.brresearchgate.net This is attributed to transition-state selectivity, where the formation of the transition state leading to the 2-phenyl isomer is favored within the constrained environment of the zeolite pores.

The following table illustrates the effect of different zeolite catalysts on the selectivity for the 2-phenyl isomer in the alkylation of benzene with long-chain alkenes.

Table 2: Isomer Selectivity in Benzene Alkylation over Zeolite Catalysts| Catalyst | Alkene Chain Length | Selectivity for 2-Phenyl Isomer (%) | Reference |

|---|---|---|---|

| Zeolite Y | C₁₂ - C₁₈ | ~20-22 | researchgate.net |

| Mordenite | C₁₂ - C₁₈ | ~60-65 | researchgate.net |

| Zeolite β | C₁₀ - C₁₃ | Shape-selective, favors less bulky isomers | capes.gov.br |

| ZSM-12 | C₁₀ - C₁₃ | Shape-selective, favors less bulky isomers | capes.gov.br |

The mechanism of the Friedel-Crafts alkylation is a multi-step process. mt.com

Generation of the Electrophile: The first step involves the formation of a carbocation or a highly polarized complex that acts as the electrophile. chemguide.co.ukchemguide.co.uklibretexts.org When using an alkyl halide like 2-chloroheptane, the Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom, facilitating its departure and the formation of a secondary carbocation. khanacademy.org If an alkene such as 1-heptene is used, a proton source (either from a protic co-catalyst like HCl or from a Brønsted acid site on a solid catalyst) protonates the double bond to generate the carbocation. etsu.eduyoutube.com

Carbocation Rearrangement: The initially formed carbocation can undergo rearrangement via hydride (H⁻) or alkyl shifts to form a more stable carbocation. libretexts.orgmasterorganicchemistry.com For a C₇ chain, the primary carbocation formed from 1-heptene is highly unstable and will rearrange to secondary carbocations. The secondary carbocation at the C-2 position is what leads to the desired (1-methylhexyl)benzene product. However, further hydride shifts can occur, leading to carbocations at the C-3 and C-4 positions, resulting in isomeric products. libretexts.org

Electrophilic Attack: The carbocation then acts as an electrophile and is attacked by the nucleophilic π-electron system of the benzene ring. khanacademy.org This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. khanacademy.org

Deprotonation: In the final step, a weak base (such as AlCl₄⁻) removes a proton from the carbon atom of the benzene ring that bears the new alkyl group. libretexts.org This restores the aromaticity of the ring and regenerates the catalyst. libretexts.org

Alternative Alkylation Strategies

To overcome the limitations of direct Friedel-Crafts alkylation, particularly the issue of carbocation rearrangements, alternative synthetic strategies have been developed.

A powerful two-step alternative to direct alkylation is the use of a Friedel-Crafts acylation followed by a reduction. chemistrysteps.comyoutube.com This method allows for the synthesis of straight-chain alkylbenzenes that are not accessible via direct alkylation due to rearrangements. libretexts.orgchemistrysteps.com

For the synthesis of (1-methylhexyl)benzene, this would involve:

Friedel-Crafts Acylation: Benzene is first reacted with heptanoyl chloride (CH₃(CH₂)₅COCl) in the presence of a Lewis acid catalyst like AlCl₃. This reaction forms 1-phenyl-1-heptanone. chemguide.co.uk A key advantage of acylation is that the acylium ion (R-C≡O⁺) electrophile is resonance-stabilized and does not undergo rearrangement. mt.commasterorganicchemistry.com

Reduction: The resulting ketone is then reduced to the corresponding alkane. The carbonyl group is converted to a methylene (B1212753) (CH₂) group. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chemistrysteps.comyoutube.com Catalytic hydrogenation (H₂/Pd-C) can also be effective for reducing benzylic ketones. youtube.com

This acylation-reduction sequence provides a reliable method for producing a specific isomer of an alkylbenzene, avoiding the mixture of products often seen in direct alkylation. chemistrysteps.com Another approach is the direct reductive alkylation of aromatic compounds with ketones or aldehydes in the presence of a catalyst and hydrogen gas, though this is more commonly applied to aromatic amines. taylorfrancis.com

Organometallic Coupling Reactions for Alkylbenzene Synthesis

Organometallic coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, providing a direct method for the synthesis of alkylbenzenes. These reactions typically involve an organometallic reagent and an organic halide, catalyzed by a transition metal.

A notable example is the Corey-House synthesis , which utilizes a lithium dialkylcuprate reagent (Gilman reagent). libretexts.orglibretexts.org This method is effective for coupling two alkyl groups and can be adapted for the synthesis of alkylbenzenes. The process begins with the preparation of an alkyllithium reagent from an alkyl halide, which is then reacted with copper(I) iodide to form the Gilman reagent. libretexts.org This reagent then reacts with an aryl halide to yield the desired alkylbenzene. libretexts.org The Corey-House synthesis is particularly useful for preparing unsymmetrical alkanes and can be applied to a wide range of alkyl and aryl halides. libretexts.org

Another significant organometallic coupling reaction is the Suzuki-Miyaura coupling . libretexts.org This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an aryl halide or triflate. libretexts.org The Suzuki coupling is highly valued for its ability to create carbon-carbon bonds to form biaryl compounds, styrenes, and conjugated systems of alkenes. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

| Reaction | Reagents | Catalyst | Description |

| Corey-House Synthesis | Lithium dialkylcuprate (Gilman reagent), Aryl halide | None | A versatile method for forming carbon-carbon bonds between an alkyl group and an aromatic ring. libretexts.orglibretexts.org |

| Suzuki-Miyaura Coupling | Organoboron compound, Aryl halide | Palladium complex | A robust and widely used palladium-catalyzed cross-coupling reaction for synthesizing a variety of alkyl- and vinyl-substituted aromatic compounds. libretexts.org |

Functionalization of Existing Alkylbenzene Structures

Once an alkylbenzene such as (1-methylhexyl)benzene is synthesized, it can be further modified through functionalization of either the alkyl side chain or the aromatic ring.

Side-Chain Functionalization Reactions

The alkyl group attached to the benzene ring, known as the side chain, can undergo various reactions, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring).

Radical Reactions on Alkyl Side Chains

The benzylic C-H bonds in alkylbenzenes are weaker than typical sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. orgoreview.comlibretexts.org This makes the benzylic position susceptible to radical reactions.

A key example is benzylic bromination , which is selectively achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. orgoreview.comlibretexts.org NBS provides a low concentration of bromine radicals, which preferentially abstract a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with a bromine molecule to form the benzylic bromide. ucalgary.ca This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca The resulting benzylic halides are valuable intermediates that can undergo further nucleophilic substitution and elimination reactions. orgoreview.com

| Reaction | Reagent | Conditions | Key Intermediate |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Light or Peroxide | Resonance-stabilized benzylic radical |

Oxidation and Reduction of Alkyl Moieties

The alkyl side chains of alkylbenzenes can be oxidized or reduced to introduce different functional groups.

Oxidation of the alkyl side chain can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. ncert.nic.inlibretexts.org This reaction converts the entire alkyl side chain, regardless of its length, into a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgchemistryguru.com.sg Tertiary alkylbenzenes are resistant to this oxidation. libretexts.orglibretexts.org The reaction is believed to proceed through a free-radical pathway. numberanalytics.com

Conversely, reduction reactions can be employed to modify acyl groups attached to a benzene ring. For instance, a ketone group on an acylbenzene can be reduced to a methylene group (-CH₂-) to form an alkylbenzene. This is commonly achieved through the Wolff-Kishner reduction (using hydrazine, H₂NNH₂, and a strong base like KOH) or the Clemmensen reduction (using a zinc-mercury amalgam, Zn(Hg), and hydrochloric acid). youtube.comlibretexts.org These reductions are particularly useful in multi-step syntheses as they allow for the introduction of an alkyl group without the risk of carbocation rearrangements that can occur in Friedel-Crafts alkylation. libretexts.org

| Transformation | Reagents | Initial Functional Group | Final Functional Group |

| Side-Chain Oxidation | KMnO₄, H⁺, heat | Alkyl | Carboxylic Acid |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Ketone (Acyl) | Alkane (Alkyl) |

| Clemmensen Reduction | Zn(Hg), HCl | Ketone (Acyl) | Alkane (Alkyl) |

Aromatic Ring Functionalization

The benzene ring of an alkylbenzene can also be functionalized through various reactions, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on Substituted Benzene Rings

The most common reaction of aromatic compounds is electrophilic aromatic substitution (SEAr) , where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The existing substituent on the benzene ring significantly influences the rate and regioselectivity of subsequent substitutions. msu.eduwikipedia.org

Substituents are classified as either activating or deactivating and as ortho, para-directing or meta-directing . Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease the rate. wikipedia.org This effect is due to a combination of inductive and resonance effects. libretexts.org

Alkyl groups, such as the (1-methylhexyl)- group, are activating and ortho, para-directing . libretexts.org They donate electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution. msu.edulibretexts.org This stabilization is more significant when the electrophile attacks the ortho or para positions, hence the directing effect.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. uomustansiriyah.edu.iq

Halogenation: Introduction of a halogen (-Cl, -Br) using a halogen and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation: Introduction of another alkyl group using an alkyl halide and a Lewis acid catalyst. uomustansiriyah.edu.iq

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. ncert.nic.in

| Reaction | Electrophile | Reagents | Directing Effect of Alkyl Group |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Ortho, Para |

| Bromination | Br⁺ | Br₂, FeBr₃ | Ortho, Para |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Ortho, Para |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Ortho, Para |

Influence of Alkyl Substituents on Reactivity and Directing Effects

The presence of an alkyl substituent on a benzene ring significantly influences the reactivity of the ring and the orientation of subsequent electrophilic aromatic substitution (EAS) reactions. lumenlearning.comlibretexts.org Alkyl groups are considered activating groups, meaning they increase the rate of the substitution reaction compared to unsubstituted benzene. lumenlearning.comquora.com This is because alkyl groups are electron-donating, which enriches the electron density of the aromatic ring, making it a more potent nucleophile. lumenlearning.comquora.com

This electron-donating nature of alkyl groups is attributed to two main effects:

Inductive Effect: Alkyl groups donate electron density to the benzene ring through the sigma bonds. libretexts.org

Hyperconjugation: This involves the delocalization of electrons from the C-H bonds of the alkyl group into the π-system of the benzene ring, further increasing its electron density. libretexts.org

The activating nature of alkyl substituents directs incoming electrophiles to the ortho and para positions of the benzene ring. lumenlearning.comlibretexts.org This is because the carbocation intermediates formed during ortho and para attack are more stabilized by the electron-donating alkyl group compared to the meta intermediate. libretexts.orglibretexts.org Specifically, resonance structures for the ortho and para intermediates show the positive charge on the carbon atom directly attached to the alkyl group, a tertiary carbocation, which is more stable. libretexts.org

Nucleophilic Aromatic Substitution Pathways

While electrophilic substitution is the characteristic reaction of benzene and its derivatives, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. bath.ac.ukwikipedia.org However, the presence of powerful electron-withdrawing groups, such as nitro groups (-NO₂), positioned ortho or para to a leaving group (like a halide), can make the ring sufficiently electron-deficient to undergo nucleophilic attack. wikipedia.orglibretexts.orgyoutube.com

The most common mechanism for nucleophilic aromatic substitution is the SNAr (addition-elimination) mechanism. wikipedia.org In this two-step process, the nucleophile first adds to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.orgyoutube.com

It's important to note that the direct nucleophilic alkylation of benzene itself is a challenging transformation due to the high electron density of the benzene ring. bath.ac.uk However, recent research has shown that highly potent organocalcium nucleophiles can overcome this repulsion and effect the nucleophilic substitution of a C-H bond on the benzene ring. bath.ac.uk

Green Chemistry Approaches in Alkylbenzene Synthesis

Traditional methods for alkylbenzene synthesis, particularly the use of homogeneous catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl₃), pose significant environmental and safety concerns due to their corrosive and hazardous nature. tandfonline.comresearchgate.net This has driven the development of greener and more sustainable synthetic routes. researchgate.net

Catalyst Development for Sustainable Production

A key focus of green chemistry in this area is the development of solid acid catalysts to replace their hazardous liquid counterparts. researchgate.net Materials such as zeolites, clays, and various metal oxides have been investigated as potential catalysts for the alkylation process. researchgate.net Zeolites, in particular, have shown promise due to their high selectivity and environmentally friendly nature. youtube.com The UOP Detal process, which utilizes a solid acid catalyst, is a commercially successful example of a greener alternative to traditional methods. researchgate.net

Recent research has also explored the use of ionic liquids as catalysts for the alkylation of benzene. researchgate.net For instance, an acidic ionic liquid (Et₃NHCl-AlCl₃) has been successfully used to catalyze the alkylation of benzene with α-olefin dimers. researchgate.net Furthermore, the synthesis of linear alkylbenzenes from biomass-derived furan (B31954) and linear alkenes using solid acid catalysts like niobic acid represents an innovative and sustainable approach. tandfonline.com

Some companies are also focusing on producing sustainable linear alkylbenzene (LAB) from renewable feedstocks and with a reduced carbon footprint. moeveglobal.com This includes using waste plastic as a feedstock, which can produce a higher level of linear paraffins and olefins compared to traditional petroleum-based sources. google.com

Solvent Selection and Reaction Efficiency

Solvent selection is another critical aspect of green chemistry, as solvents contribute significantly to the environmental impact of chemical processes. nih.gov The ideal green solvent should be non-toxic, biodegradable, have a high boiling point for easy recycling, and be immiscible with water. nih.gov

In the context of alkylbenzene synthesis, particularly in processes involving the separation of aromatics, solvent choice can greatly impact process economics and sustainability. ukzn.ac.za For instance, in the extraction of oxygenates from hydrocarbon streams used for LAB production, a mixture of methanol (B129727) and water has been identified as an effective low-boiling solvent. google.com The development of process designs that incorporate factors like solvent price, solvent loss, and environmental impact is crucial for identifying sustainable and cost-effective alternatives to conventional solvents. ukzn.ac.za

Reaction Mechanisms and Chemical Transformations of Benzene, 1 Methylhexyl

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The general mechanism proceeds in two main steps: the initial attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the removal of a proton from the same carbon atom to restore the highly stable aromatic system. msu.edubyjus.comyoutube.com

Generation of a strong electrophile (E+). byjus.com

Nucleophilic attack by the benzene ring on the electrophile , forming a positively charged arenium ion. This step is typically the slow, rate-determining step. msu.edu

Deprotonation of the arenium ion by a weak base to restore aromaticity and form the substituted product. byjus.comyoutube.com

The (1-methylhexyl)- group, like other alkyl groups, is an activating substituent in electrophilic aromatic substitution. libretexts.orglibretexts.org This means it increases the rate of the reaction compared to unsubstituted benzene. The activation stems from the electron-donating inductive effect of the alkyl group, which pushes electron density into the benzene ring. youtube.com This increased electron density makes the ring more nucleophilic and better able to attack the incoming electrophile. Furthermore, the alkyl group helps to stabilize the positive charge of the arenium ion intermediate, thereby lowering the activation energy of the rate-determining step. youtube.com

The rate of electrophilic substitution is sensitive to the structure of the alkyl group. Kinetic studies on the nitration of various alkylbenzenes show that the reaction rate is influenced by the size and branching of the substituent. While methylbenzene (toluene) is about 25 times more reactive than benzene, the reaction rate tends to decrease as the alkyl group becomes larger and more sterically hindered. acs.orglibretexts.org

| Compound (C₆H₅-R) | Alkyl Group (R) | Relative Rate (Benzene = 1) |

|---|---|---|

| Benzene | -H | 1 |

| Toluene (B28343) | -CH₃ | 25 libretexts.orglibretexts.org |

| Ethylbenzene (B125841) | -CH₂CH₃ | ~16 |

| Cumene (B47948) (Isopropylbenzene) | -CH(CH₃)₂ | ~14 |

| (1-Methylhexyl)benzene | -CH(CH₃)(CH₂)₄CH₃ | *Data for ethylbenzene and cumene suggest a trend of decreasing reactivity with increased branching near the ring. The rate for (1-methylhexyl)benzene is expected to be similar to or slightly less than that of cumene. |

The (1-methylhexyl)- group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho (C2 and C6) and para (C4) to the alkyl group. libretexts.orgyoutube.com This directing effect is a consequence of the stability of the arenium ion intermediate.

Electronic Effects: When the electrophile attacks at the ortho or para positions, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly attached to the (1-methylhexyl) group. This tertiary carbocation is particularly stabilized by the electron-donating inductive effect of the alkyl group. youtube.com In contrast, attack at the meta position does not allow for a resonance structure where the positive charge is adjacent to the substituent, resulting in a less stable intermediate. youtube.com

Steric Effects: The (1-methylhexyl)- group is sterically bulky. This bulkiness hinders the approach of the electrophile to the adjacent ortho positions. msu.edu Consequently, the para position, which is less sterically crowded, becomes the favored site of substitution. This effect is more pronounced with larger substituents. For example, the nitration of toluene yields a significant amount of the ortho product, while the nitration of tert-butylbenzene (B1681246) gives the para product almost exclusively. msu.edulibretexts.org

| Compound | % Ortho | % Meta | % Para |

|---|---|---|---|

| Toluene | ~59% libretexts.org | ~4% libretexts.org | ~37% libretexts.org |

| tert-Butylbenzene | 16% msu.edu | 8% msu.edu | 75% msu.edu |

| (1-Methylhexyl)benzene | Due to the steric hindrance of the secondary (1-methylhexyl) group, the product distribution is expected to show a strong preference for the para isomer, similar to or more pronounced than that of tert-butylbenzene, with a significantly reduced yield of the ortho isomer. |

Oxidation Pathways

The oxidation of (1-methylhexyl)benzene primarily involves the alkyl side chain, as the benzene ring is relatively resistant to oxidation. The presence of a hydrogen atom on the benzylic carbon (the carbon atom attached to the aromatic ring) is crucial for initiating most oxidation reactions. chemrxiv.orgnumberanalytics.com

Aerobic oxidation utilizes molecular oxygen (O₂), often in the presence of a catalyst, to oxidize the alkyl side chain. chemrxiv.orgchemrxiv.org Under vigorous conditions, such as with hot alkaline potassium permanganate (B83412) or chromic acid, the entire alkyl side chain can be oxidized to a carboxyl group, yielding benzoic acid. ncert.nic.in The length of the chain is irrelevant as long as a benzylic hydrogen is present. ncert.nic.in

More controlled aerobic oxidation can be achieved using specific catalysts. For instance, manganese or cobalt salts can catalyze the aerobic oxidation of alkylbenzenes. researchgate.net Studies on long-chain alkylbenzenes show that an increase in the length of the alkyl chain enhances the reactivity at lower temperatures. researchgate.net Visible-light-induced aerobic oxidation, catalyzed by species like CeCl₃, can also convert alkylbenzenes to the corresponding carboxylic acids. chemrxiv.org The primary site of attack is the benzylic C-H bond.

Oxidizing agents such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH) can be used for the selective oxidation of alkylbenzenes. rsc.org These reactions are often catalyzed by metal complexes. rsc.orgnih.govnih.gov For example, a catalyst containing VO²⁺ supported on silica (B1680970) has been shown to effectively oxidize various alkylbenzenes to their corresponding benzoic acids using t-BuOOH as the oxidant under mild conditions. rsc.org The proposed mechanism involves the formation of a superoxo-vanadium species that facilitates the hydrogen abstraction from the benzylic position. rsc.org

While direct hydroxylation of the benzene ring to phenol (B47542) using H₂O₂ is a known reaction, the more reactive site in an alkylbenzene like (1-methylhexyl)benzene is the benzylic C-H bond of the side chain. nih.govnih.gov Oxidation at this position would initially yield 1-phenylheptan-1-ol, which could be further oxidized to 1-phenylheptan-1-one and subsequently to benzoic acid upon cleavage of the C-C bond.

Reduction Reactions

Reduction reactions of (1-methylhexyl)benzene can target either the aromatic ring or potential oxygenated functional groups on the side chain that may have been formed through oxidation.

The most common reduction of the aromatic ring is catalytic hydrogenation. This reaction converts the benzene ring into a cyclohexane (B81311) ring, forming (1-methylhexyl)cyclohexane. The process typically requires hydrogen gas (H₂) under pressure and a metal catalyst, such as nickel, platinum, or palladium. acs.orggoogle.comacs.org The reactivity of alkylbenzenes in hydrogenation decreases as the steric bulk of the alkyl substituent increases. acs.org Therefore, the hydrogenation of (1-methylhexyl)benzene would likely require more forcing conditions (higher temperature or pressure) than benzene or toluene. acs.org At high temperatures, dealkylation can sometimes occur as a side reaction. rsc.org

If the side chain has been oxidized to a ketone (1-phenylheptan-1-one), the carbonyl group can be reduced. Treatment with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone back to the secondary alcohol (1-phenylheptan-1-ol). ncert.nic.in Alternatively, the carbonyl group can be completely reduced to a methylene (B1212753) (CH₂) group, yielding heptylbenzene, through methods like the Clemmensen reduction (using zinc-amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). ncert.nic.in

Katalytische Hydrierung von aromatischen Ringen

Die katalytische Hydrierung von Benzol und seinen Derivaten ist eine grundlegende Reaktion in der organischen Chemie, die den aromatischen Ring in einen Cyclohexanring umwandelt. youtube.com Diese Reaktion erfordert typischerweise raue Bedingungen wie hohe Temperaturen und Drücke aufgrund der inhärenten Stabilität des aromatischen Systems. youtube.comyoutube.com

Für Benzol, (1-methylhexyl)-, würde die katalytische Hydrierung die Addition von Wasserstoff über die Doppelbindungen des Benzolrings beinhalten, was zur Bildung von (1-Methylhexyl)cyclohexan führen würde. Die Reaktion wird typischerweise in Gegenwart eines Metallkatalysators wie Nickel, Platin oder Palladium durchgeführt. youtube.com

Reaktionsbedingungen:

Katalysator: Nickel (Ni), Platin (Pt) oder Palladium (Pd) youtube.com

Temperatur: Erhöhte Temperaturen, oft um 150°C youtube.com

Druck: Hoher Druck, typischerweise um 100 Atmosphären oder 1500 psi youtube.com

Der Mechanismus beinhaltet die Adsorption des aromatischen Rings an der Oberfläche des Metallkatalysators, gefolgt von der schrittweisen Addition von Wasserstoffatomen an die Ringkohlenstoffe, was schließlich zur Sättigung des Rings führt. Obwohl die Aromatizität verloren geht, ist die Gesamtreaktion aufgrund der Bildung stabilerer Sigma-Bindungen im Cyclohexanring exotherm. youtube.com

Birch-Reduktion und andere lösende Metallreduktionen

Die Birch-Reduktion ist eine organische Reaktion, die Arene unter Verwendung eines Alkalimetalls (typischerweise Natrium oder Lithium), flüssigen Ammoniaks als Lösungsmittel und eines Protonendonors (normalerweise ein Alkohol wie Ethanol oder t-Butanol) in 1,4-Cyclohexadiene umwandelt. wikipedia.orgmasterorganicchemistry.combyjus.com Im Gegensatz zur katalytischen Hydrierung reduziert die Birch-Reduktion den aromatischen Ring nicht vollständig zu einem Cyclohexan. wikipedia.org

Bei der Anwendung auf Benzol, (1-methylhexyl)-, würde die Birch-Reduktion zur Bildung eines nicht-konjugierten Diens führen. Der (1-Methylhexyl)-Substituent, eine elektronenschiebende Gruppe, beeinflusst die Regioselektivität der Reduktion. Elektronenschiebende Gruppen lenken die Protonierung auf die ortho-Position. masterorganicchemistry.com

Reaktionsmechanismus:

Ein solvatisiertes Elektron aus dem Alkalimetall addiert sich an den aromatischen Ring und bildet ein Radikalanion. wikipedia.orgbyjus.com

Das Radikalanion wird durch den Alkohol protoniert. wikipedia.orgbyjus.com

Ein zweites Elektron addiert sich an das resultierende Radikal und bildet ein Carbanion.

Dieses Carbanion wird dann durch den Alkohol protoniert, um das endgültige 1,4-Cyclohexadien-Produkt zu ergeben. byjus.com

Die Reaktion wird typischerweise bei tiefen Temperaturen durchgeführt, um das Ammoniak in einem flüssigen Zustand zu halten. masterorganicchemistry.com

Umlagerungsreaktionen mit Alkylseitenketten

Umlagerungsreaktionen beinhalten die Migration eines Atoms oder einer Gruppe innerhalb eines Moleküls, um ein Strukturisomer zu bilden. thermofisher.com Während eine Vielzahl von Umlagerungsreaktionen in der organischen Chemie bekannt ist, sind spezifische Umlagerungen, die ausschließlich die (1-Methylhexyl)-Seitenkette von Benzol, (1-methylhexyl)- betreffen, in der Literatur nicht ausführlich dokumentiert.

Generell können Alkylbenzole unter sauren Bedingungen Umlagerungen erfahren, die zu einer Isomerisierung der Alkylgruppe oder ihrer Position am aromatischen Ring führen. Diese Reaktionen verlaufen typischerweise über Carbokation-Zwischenprodukte. Beispielsweise könnte die (1-Methylhexyl)-Gruppe möglicherweise eine 1,2-Hydrid- oder 1,2-Alkyl-Verschiebung erfahren, was zu stabileren Carbokation-Zwischenprodukten führt, bevor die Umlagerung abgeschlossen ist. Solche Reaktionen sind jedoch stark von den spezifischen Reaktionsbedingungen abhängig.

Thermische und photochemische Abbauwege

Der thermische und photochemische Abbau von Alkylbenzolen kann über verschiedene Wege erfolgen, die zur Spaltung von Bindungen und zur Bildung einer Reihe von Produkten führen.

Thermischer Abbau: Bei hohen Temperaturen kann die C-C-Bindung zwischen dem Benzolring und der (1-Methylhexyl)-Seitenkette brechen, ein Prozess, der als Dealkylierung bekannt ist. Dies würde Benzol und ein Hepten-Isomer ergeben. Alternativ kann die Spaltung innerhalb der Alkylkette selbst erfolgen. Die Stabilität der Benzylposition legt nahe, dass die Bindungsspaltung an der Benzylposition wahrscheinlich ein signifikanter Abbauweg ist. libretexts.org

Photochemischer Abbau: Der photochemische Abbau von Benzol und seinen Derivaten in der Gasphase wurde untersucht. nih.gov In Gegenwart von Licht und geeigneten Photosensibilisatoren oder in Gegenwart von Oxidationsmitteln wie Hydroxylradikalen kann der aromatische Ring angegriffen werden, was zu seiner Öffnung und Oxidation führt. mdpi.com Die Alkylseitenkette kann auch einer Photooxidation unterzogen werden. Studien haben gezeigt, dass die photokatalytische Zersetzung von Benzol durch die Anwesenheit von Katalysatoren wie Titandioxid (TiO2) verstärkt werden kann. nih.govmdpi.com Der Mechanismus beinhaltet typischerweise die Erzeugung hochreaktiver Sauerstoffspezies, die dann mit dem organischen Molekül reagieren. mdpi.com

In diesem Artikel erwähnte Verbindungen

| Verbindungsname | Synonym | Summenformel |

| Benzol, (1-methylhexyl)- | 2-Phenylheptan; (Heptan-2-yl)benzol | C13H20 |

| (1-Methylhexyl)cyclohexan | C13H26 | |

| Benzol | Benzol | C6H6 |

| Titandioxid | TiO2 | |

| Nickel | Ni | |

| Platin | Pt | |

| Palladium | Pd | |

| Natrium | Na | |

| Lithium | Li | |

| Ammoniak | NH3 | |

| Ethanol | C2H5OH | |

| t-Butanol | (CH3)3COH |

Environmental Fate and Biogeochemical Transformations of Benzene, 1 Methylhexyl

Occurrence and Distribution in Environmental Compartments

The presence and movement of Benzene (B151609), (1-methylhexyl)- in the environment are primarily linked to its association with petroleum hydrocarbons and subsequent releases.

Presence in Petroleum Hydrocarbon Mixtures

Benzene, (1-methylhexyl)- has been identified as a component of complex hydrocarbon mixtures, particularly those of petroleum origin. It is listed as a chemical present in the vapor space of high-level radioactive waste tanks at the Hanford Site, which contains a mixture of organic chemicals, including petroleum hydrocarbons. nih.govcopernicus.orglibretexts.org Its inclusion in these inventories underscores its presence in industrial chemical waste streams derived from or contaminated with petroleum products. As a C13 alkylbenzene, it falls within the range of hydrocarbons found in various fuel types, such as kerosene (B1165875) and diesel fuel. nih.gov

Environmental Releases and Pathways

The release of Benzene, (1-methylhexyl)- into the environment is predominantly associated with activities involving petroleum hydrocarbons. At industrial sites like the Hanford Site, volatile and semi-volatile organic compounds, including Benzene, (1-methylhexyl)-, can be released into the atmosphere from waste storage tanks through headspace vapors. nih.govcopernicus.orglibretexts.org These releases can occur continuously from tank wastes, with concentrations being influenced by factors such as waste chemistry, temperature, and ventilation. nih.gov Once in the atmosphere, these compounds can be transported and deposited into other environmental compartments. Spills and leaks of petroleum products are another significant pathway for the release of this compound into soil and water systems. Due to its physicochemical properties, including low water solubility and a tendency to adsorb to soil particles, its mobility in the environment will be governed by these factors.

Abiotic Degradation Processes

The transformation of Benzene, (1-methylhexyl)- in the environment can occur through non-biological processes, primarily driven by light and chemical reactions.

Photodegradation Mechanisms in Aquatic and Atmospheric Systems

Direct photodegradation of alkylbenzenes is generally not considered a major environmental fate process. However, indirect photodegradation, particularly in the atmosphere, is a significant pathway. The atmospheric photooxidation of alkylbenzenes is primarily initiated by their reaction with hydroxyl radicals (•OH). copernicus.org This reaction leads to the formation of a variety of oxygenated products. copernicus.org For alkylbenzenes, the reaction can proceed via two main pathways: H-atom abstraction from the alkyl side chain or •OH addition to the aromatic ring. The presence of the alkyl group activates the benzene ring, making it more susceptible to electrophilic attack by •OH radicals. The subsequent reactions with oxygen and other atmospheric constituents can lead to the formation of various carbonyl compounds and ring-cleavage products. copernicus.org While specific studies on the photodegradation of Benzene, (1-methylhexyl)- are limited, the general mechanisms observed for other alkylbenzenes are expected to apply.

Hydrolysis and Chemical Oxidation in Natural Waters

Hydrolysis, the reaction with water, is not expected to be a significant degradation pathway for Benzene, (1-methylhexyl)- under typical environmental conditions, as alkylbenzenes lack functional groups that are susceptible to hydrolysis. nih.gov

Chemical oxidation in natural waters can occur through reactions with various oxidants, such as hydroxyl radicals, which can be generated photochemically. A key oxidation reaction for alkylbenzenes involves the oxidation of the alkyl side chain. libretexts.org Specifically, the benzylic carbon (the carbon atom attached to the benzene ring) is particularly susceptible to oxidation. libretexts.org For alkylbenzenes with at least one hydrogen atom on the benzylic carbon, strong oxidizing agents can oxidize the entire alkyl chain to a carboxylic acid group, forming benzoic acid. libretexts.org While this is a known reaction, its rate and significance in natural waters will depend on the concentration and type of oxidants present.

Biodegradation Studies

The microbial breakdown of Benzene, (1-methylhexyl)- is a critical process in its environmental attenuation. Studies on similar compounds provide insight into the likely metabolic pathways.

Research on the microbial degradation of phenylalkanes has shown that bacteria can utilize these compounds as a sole source of carbon and energy. For instance, Pseudomonas and Nocardia strains have been isolated that can degrade various phenylalkanes, including 2-phenylbutane, 3-phenylpentane, and 4-phenylheptane. documentsdelivered.comnih.gov The degradation pathways often involve initial oxidation of either the aromatic ring or the alkyl side chain.

In many cases, the degradation of alkylbenzenes is initiated by dioxygenase enzymes that hydroxylate the aromatic ring to form a cis-dihydrodiol. This is then followed by dehydrogenation to a catechol, which subsequently undergoes ring cleavage. documentsdelivered.comnih.gov An alternative pathway involves the oxidation of the alkyl side chain, often starting at the terminal methyl group (ω-oxidation) or at the sub-terminal carbon (ω-1 oxidation), followed by β-oxidation. nih.gov For branched alkylbenzenes like Benzene, (1-methylhexyl)-, the initial attack can also occur on the alkyl chain. Studies with Nocardia on 3-phenyldodecane have shown the formation of phenylalkanoic acids, indicating oxidation of the alkyl chain. documentsdelivered.comnih.gov

The specific pathway for Benzene, (1-methylhexyl)- will depend on the microbial species and environmental conditions. The branched nature of the hexyl group may influence the rate and pathway of degradation compared to linear alkylbenzenes.

Table of Physicochemical Properties of Benzene, (1-methylhexyl)-

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀ | nih.gov |

| Molecular Weight | 176.30 g/mol | nih.gov |

| IUPAC Name | heptan-2-ylbenzene | nih.gov |

| CAS Number | 2132-84-5 | nih.gov |

| Boiling Point | 239.5 °C (estimated) | |

| Water Solubility | 1.85 mg/L at 25°C (estimated) | |

| Log Kow (Octanol-Water Partition Coefficient) | 5.13 (estimated) |

Aerobic Biodegradation Pathways of Benzene, (1-methylhexyl)-

The aerobic biodegradation of Benzene, (1-methylhexyl)-, also known as 2-phenylheptane, is presumed to follow pathways similar to other long-chain alkylbenzenes. The primary mechanism of aerobic attack on such compounds involves the enzymatic oxidation of either the aromatic ring or the alkyl side chain.

Initial Oxidation Steps and Intermediates

The initial oxidation of Benzene, (1-methylhexyl)- by aerobic microorganisms is expected to be initiated by powerful oxygenase enzymes. Two principal initial attack strategies have been identified for structurally similar molecules: dioxygenation of the aromatic ring and monooxygenation of the alkyl side chain.

Research on the microbial degradation of 4-phenylheptane, a structural isomer of (1-methylhexyl)benzene, by Pseudomonas species provides significant insight into a likely aerobic pathway. In these strains, the degradation is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of a dihydrodiol intermediate. Specifically, the degradation of 4-phenylheptane was found to yield 3-(2,3-dihydro-2,3-dihydroxyphenyl)pentane. This intermediate subsequently undergoes dehydrogenation to form the corresponding catechol, which is then susceptible to ring cleavage. Evidence for the meta-cleavage of the aromatic ring was also observed, with the identification of 2-hydroxy-7-ethyl-6-oxonona-2,4-dienoic acid as a downstream metabolite. nih.gov This pathway suggests that for (1-methylhexyl)benzene, a similar dioxygenase attack would be a primary route of aerobic degradation.

An alternative, though less commonly reported for this specific substrate class, is the oxidation of the alkyl side chain. This can occur at the terminal methyl group (ω-oxidation) or at a sub-terminal position. For instance, studies with some Nocardia strains degrading 3-phenyldodecane have shown the presence of intermediates like 2-phenylbutyric acid, 3-phenylvaleric acid, and 4-phenylhexanoic acid, which points towards an initial oxidation of the alkyl side chain followed by β-oxidation. nih.gov

The following table summarizes the key intermediates identified in the aerobic degradation of a structural isomer of Benzene, (1-methylhexyl)-, providing a model for its expected degradation products.

| Initial Substrate | Identified Intermediates | Metabolic Pathway | Reference |

| 4-Phenylheptane | 3-(2,3-dihydro-2,3-dihydroxyphenyl)pentane | Dioxygenation of the aromatic ring | nih.gov |

| 4-Phenylheptane | 2-hydroxy-7-ethyl-6-oxonona-2,4-dienoic acid | Meta-cleavage of the aromatic ring | nih.gov |

Microbial Consortia and Enzyme Systems Involved

The aerobic breakdown of Benzene, (1-methylhexyl)- and other long-chain alkylbenzenes is carried out by a diverse range of microorganisms, with bacteria from the genera Pseudomonas and Nocardia being prominently implicated. nih.gov These bacteria possess sophisticated enzyme systems capable of initiating the degradation of these relatively recalcitrant molecules.

Pseudomonas species are well-documented for their ability to degrade a wide variety of aromatic hydrocarbons. Strains capable of utilizing 2-phenylbutane, 3-phenylpentane, and 4-phenylheptane have been isolated. nih.gov The key enzymes in these organisms for the degradation of such compounds are aromatic dioxygenases, which catalyze the incorporation of both atoms of molecular oxygen into the benzene ring.

In contrast, certain Nocardia strains have been shown to employ a different strategy for the degradation of long-chain alkylbenzenes like 3-phenyldodecane. These bacteria appear to favor oxidation of the alkyl side chain, a process likely initiated by monooxygenase enzymes. nih.gov This highlights the metabolic diversity even within the realm of aerobic degradation of this class of compounds.

The table below details the microbial genera and the associated enzyme systems involved in the degradation of long-chain alkylbenzenes.

| Microbial Genus | Enzyme System Implicated | Initial Site of Attack | Reference |

| Pseudomonas | Aromatic Dioxygenases | Aromatic Ring | nih.gov |

| Nocardia | Monooxygenases | Alkyl Side Chain | nih.gov |

Anaerobic Biodegradation Mechanisms of Benzene, (1-methylhexyl)-

The anaerobic biodegradation of Benzene, (1-methylhexyl)- is expected to be a slower and more complex process than its aerobic counterpart. In the absence of molecular oxygen, microorganisms must utilize alternative electron acceptors to facilitate the breakdown of this hydrocarbon. The initial activation of the stable benzene ring or the alkyl side chain is a critical and energetically challenging step. While direct evidence for the anaerobic degradation of (1-methylhexyl)benzene is limited, pathways can be inferred from studies on other alkylbenzenes under various anaerobic conditions.

Denitrifying Conditions

Under denitrifying conditions, nitrate (B79036) (NO₃⁻) or other nitrogen oxides serve as the terminal electron acceptor. The anaerobic degradation of alkylbenzenes under these conditions has been observed, with toluene (B28343) and m-xylene (B151644) being rapidly mineralized in laboratory aquifer columns. nih.gov For long-chain alkylbenzenes, a proposed activation mechanism involves the addition of fumarate (B1241708) to the alkyl chain, a reaction catalyzed by glycyl-radical enzymes. This has been demonstrated for the anaerobic degradation of linear alkylbenzene sulfonates (LAS). nih.govresearchgate.net This initial reaction would form a substituted succinate (B1194679) derivative, which can then be further metabolized. Another potential pathway involves the hydroxylation of the benzene ring, as has been suggested for other aromatic hydrocarbons.

A study on the anaerobic degradation of long-chain alkylamines by a denitrifying Pseudomonas stutzeri strain showed complete mineralization, with the proposed pathway initiating with the cleavage of the C-N bond to form alkanals, which are then oxidized to fatty acids. nih.gov While not a direct analogue, this demonstrates the capability of denitrifying bacteria to metabolize long-chain alkyl compounds.

Iron(III)-Reducing Conditions

In anoxic environments where ferric iron (Fe³⁺) is available, iron-reducing bacteria can couple the oxidation of organic compounds to the reduction of Fe³⁺ to ferrous iron (Fe²⁺). The anaerobic degradation of propylbenzene (B89791) under iron-reducing conditions has been shown to produce propylphenols as metabolites. frontiersin.org This suggests that hydroxylation of the aromatic ring is a key initial step in the degradation pathway under these conditions. This mechanism differs from the fumarate addition mechanism proposed under other anaerobic conditions.

Sulfate-Reducing Conditions

Under sulfate-reducing conditions, sulfate (B86663) (SO₄²⁻) is used as the terminal electron acceptor. The anaerobic biodegradation of linear alkylbenzene sulfonates (LAS) in marine sediments has been shown to proceed via an initial addition of fumarate to the alkyl chain. nih.govresearchgate.net This reaction forms sulfophenyl carboxylic acids (SPCs), which are then further degraded through β-oxidation of the alkyl chain. This activation mechanism is a common strategy for the anaerobic degradation of hydrocarbons with alkyl side chains. It is plausible that a similar fumarate addition mechanism is employed for the anaerobic degradation of Benzene, (1-methylhexyl)- under sulfate-reducing conditions.

The following table summarizes the inferred anaerobic degradation mechanisms for Benzene, (1-methylhexyl)- based on studies of analogous compounds.

| Condition | Inferred Initial Activation Mechanism | Key Intermediates (from analogues) | Supporting Evidence from Analogous Compounds | Reference |

| Denitrifying | Fumarate addition to the alkyl chain | Substituted succinate derivatives | Degradation of linear alkylbenzene sulfonates | nih.govresearchgate.net |

| Iron(III)-Reducing | Hydroxylation of the aromatic ring | Propylphenols | Degradation of propylbenzene | frontiersin.org |

| Sulfate-Reducing | Fumarate addition to the alkyl chain | Sulfophenyl carboxylic acids | Degradation of linear alkylbenzene sulfonates | nih.govresearchgate.net |

Methanogenic Conditions

The anaerobic biodegradation of Benzene, (1-methylhexyl)-, also known as sec-heptylbenzene, under methanogenic conditions is a complex process believed to occur through the cooperative action of a microbial consortium. nih.gov In the absence of more preferred electron acceptors like nitrate, sulfate, or ferric iron, organic compounds are fermented to simpler molecules such as hydrogen, carbon dioxide, and acetate (B1210297). nih.gov These intermediates are then utilized by methanogenic archaea to produce methane (B114726). nih.govnih.gov For aromatic hydrocarbons like alkylbenzenes, this process is generally slow and may require long adaptation periods for the microbial communities. nih.gov

Studies on related compounds, such as benzene, show that complete mineralization to methane and carbon dioxide can occur in methanogenic environments. nih.gov The degradation of benzene under these conditions is often inhibited by the presence of intermediates like acetate and propionate, suggesting a fermentative process is at play. nih.gov For longer-chain alkylbenzenes, the initial steps likely involve the activation and subsequent degradation of the alkyl side chain, followed by the breakdown of the aromatic ring. nih.gov The branched nature of the 1-methylhexyl group in sec-heptylbenzene may influence the rate and pathway of degradation compared to linear alkylbenzenes. mpob.gov.my

Identification of Key Microbial Clades (e.g., Thermincola, Geobacteraceae, Dechloromonas)

While specific microbial clades responsible for the degradation of Benzene, (1-methylhexyl)- have not been definitively identified, research on analogous aromatic compounds points to the likely involvement of several key groups.

Thermincola : Members of the genus Thermincola, belonging to the family Peptococcaceae, have been strongly linked to the anaerobic biodegradation of benzene, particularly under nitrate-reducing conditions. While their direct role in methanogenic degradation of long-chain alkylbenzenes is less clear, their ability to handle the benzene ring makes them potentially important players in the initial breakdown stages.

Geobacteraceae : The family Geobacteraceae is well-known for its ability to anaerobically oxidize a wide range of organic compounds, including aromatic hydrocarbons. Species of Geobacter have been identified in environments where linear alkylbenzene sulfonates are degraded under anaerobic conditions. nih.gov Their metabolic versatility and common presence in anoxic, contaminated environments suggest they could be involved in the degradation of sec-heptylbenzene.

Dechloromonas : The genus Dechloromonas includes species capable of anaerobically degrading benzene and other BTEX compounds. nih.gov Dechloromonas strain RCB, for instance, can mineralize benzene using a variety of electron acceptors. nih.gov The presence of Dechloromonas has also been noted in anaerobic reactors treating wastewater containing linear alkylbenzene sulfonates, highlighting their potential role in the degradation of alkylbenzenes. nih.gov

The following table summarizes the potential roles of these microbial clades in the degradation of related aromatic compounds.

| Microbial Clade | Potentially Degraded Aromatic Compounds | Metabolic Role |

| Thermincola | Benzene | Initial ring activation/degradation |

| Geobacteraceae | Linear Alkylbenzene Sulfonates | Oxidation of organic compounds |

| Dechloromonas | Benzene, Toluene, Ethylbenzene (B125841), Xylenes (BTEX), Linear Alkylbenzene Sulfonates | Mineralization of aromatic hydrocarbons |

Central Metabolic Pathways (e.g., Benzoyl-CoA pathway)

The central metabolic pathway for the anaerobic degradation of many aromatic compounds, including alkylbenzenes, is the benzoyl-CoA pathway . frontiersin.orgnih.govpsu.edu It is highly likely that the degradation of Benzene, (1-methylhexyl)- converges on this pathway after initial activation and modification of the alkyl side chain.

The degradation process is thought to proceed through the following general steps:

Activation of the Alkyl Side Chain: The initial attack on a long-chain alkylbenzene likely involves the oxidation of the alkyl group. nih.gov For sec-heptylbenzene, this would involve the 1-methylhexyl side chain.

Formation of Benzoyl-CoA: Through a series of reactions, likely involving β-oxidation, the alkyl side chain is shortened, ultimately leading to the formation of benzoyl-CoA. nih.govnih.gov

Dearomatization and Ring Cleavage: Benzoyl-CoA is then dearomatized by the key enzyme benzoyl-CoA reductase. nih.gov The resulting non-aromatic ring is subsequently cleaved, leading to the formation of aliphatic acids that can be further metabolized. psu.edu

Under methanogenic conditions, the final products of the benzoyl-CoA pathway are ultimately converted by a syntrophic microbial community into methane and carbon dioxide. nih.gov

Factors Influencing Biodegradation Rates and Extent

The rate and extent of the biodegradation of Benzene, (1-methylhexyl)- are influenced by a combination of environmental parameters and the presence of other chemical compounds.

Environmental Parameters (Temperature, pH, Nutrient Availability)

The physical and chemical conditions of the contaminated environment play a crucial role in microbial activity and, consequently, in the biodegradation of pollutants.

| Environmental Parameter | Effect on Biodegradation |

| Temperature | Temperature affects microbial metabolic rates. For related compounds like linear alkylbenzene sulfonates (LAS), optimal degradation temperatures have been observed, with decreased activity at both very low and very high temperatures. |

| pH | The pH of the environment influences enzyme activity and the overall health of the microbial community. Neutral to slightly alkaline pH ranges are generally favorable for the biodegradation of many hydrocarbon pollutants. |

| Nutrient Availability | The availability of essential nutrients such as nitrogen and phosphorus is critical for microbial growth and metabolism. A balanced C:N:P ratio is necessary to support robust biodegradation. |

Co-contaminant Effects and Synergies

The presence of other organic and inorganic compounds in the environment can significantly impact the biodegradation of Benzene, (1-methylhexyl)-.

Inhibition:

Toxicity: High concentrations of the pollutant itself or other co-contaminants can be toxic to the degrading microorganisms. researchgate.net

Competition: Microorganisms may preferentially degrade more easily accessible carbon sources, leading to a delay or inhibition in the degradation of more complex molecules like sec-heptylbenzene. researchgate.net The presence of certain compounds, such as acetylene, has been shown to inhibit the biodegradation of alkylbenzenes under denitrifying conditions. nih.gov

Inhibition by Intermediates: The accumulation of intermediate products from the degradation process can sometimes inhibit further breakdown. nih.gov

Synergies:

Cometabolism: In some cases, the presence of a primary substrate can stimulate the degradation of a secondary compound that the microorganisms might not otherwise be able to utilize efficiently.

Syntrophy: Under methanogenic conditions, the degradation of complex organic molecules is dependent on the syntrophic relationship between different microbial groups. One group ferments the initial substrate, producing intermediates that are then consumed by methanogens. nih.gov This interdependency is crucial for the complete mineralization of the compound.

The table below summarizes the potential effects of co-contaminants on the biodegradation of alkylbenzenes.

| Co-contaminant Effect | Description |

| Inhibition | The rate of biodegradation is decreased due to toxicity, competition for substrates, or the inhibitory effects of metabolic byproducts. |

| Synergy | The rate or extent of biodegradation is enhanced through processes like cometabolism or the syntrophic exchange of metabolites between different microbial populations. |

Analytical Methodologies for Detection and Quantification of Benzene, 1 Methylhexyl

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of semi-volatile organic compounds like Benzene (B151609), (1-methylhexyl)-. This approach separates the target analyte from other components in a sample, which is essential for accurate measurement.

Gas chromatography (GC) is the most prevalent and powerful technique for the analysis of volatile and semi-volatile compounds such as Benzene, (1-methylhexyl)-. In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

The retention of Benzene, (1-methylhexyl)- in a GC system is often characterized by its Kovats Retention Index, which helps in its identification under specific column and temperature conditions. For Benzene, (1-methylhexyl)-, experimental Kovats Retention Index values have been reported on standard non-polar columns, providing a standardized measure for its elution behavior. nih.govnist.gov

Table 1: Experimental Kovats Retention Index for Benzene, (1-methylhexyl)-

| Column Type | Temperature (°C) | Retention Index |

| Standard Non-polar | 130 | 1281 |

| Standard Non-polar | 150 | 1300 |

| Standard Non-polar | 200 | 1320 |

| Standard Non-polar | Not Specified | 1354 |

This interactive table is based on data from the NIST Chemistry WebBook. nist.gov

The Flame Ionization Detector (FID) is a widely used detector in gas chromatography, particularly for the analysis of organic compounds. nih.govnih.gov When the eluent from the GC column, containing the separated analyte, is passed through a hydrogen-air flame, the organic molecules are pyrolyzed, producing ions. These ions are then collected by an electrode, generating an electrical current that is proportional to the mass of the carbon atoms in the analyte.

For the quantification of Benzene, (1-methylhexyl)-, GC-FID offers high sensitivity and a wide linear range. It is a robust and reliable technique for determining the concentration of this compound, especially in routine quality control applications where the identity of the analyte is already known. yzimgs.com The method involves creating a calibration curve using standards of known concentration to calculate the amount of the analyte in an unknown sample. yzimgs.com

When coupled with a mass spectrometer, gas chromatography (GC-MS) becomes a definitive tool for both the identification and quantification of Benzene, (1-methylhexyl)-. After the analyte is separated by the GC column, it enters the mass spectrometer, where it is fragmented into characteristic ions. The mass-to-charge ratio of these fragments creates a unique mass spectrum, which serves as a chemical fingerprint for the compound. nih.govspectrabase.com

The mass spectrum of Benzene, (1-methylhexyl)- shows characteristic peaks that are used for its unambiguous identification. The most abundant ion peaks (m/z) are typically at 105 and 91. nih.gov GC-MS analysis is particularly valuable when analyzing complex mixtures where multiple components may have similar retention times, as it provides structural information that other detectors cannot. The separation of structural isomers, which can be challenging, is often achieved by comparing retention times and mass spectra. researchgate.net

Table 2: GC-MS Identification Data for Benzene, (1-methylhexyl)- and Related Isomers

| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) |

| Benzene, (1-methylhexyl)- | Not specified | 105, 91 |

| (1-Butylhexyl)benzene | 18.100 | Not specified |

| (1-Propylheptyl)benzene | 18.250 | Not specified |

| (1-Pentylhexyl)benzene | 19.663 | Not specified |

| (1-Butylheptyl)benzene | 19.720 | Not specified |

This interactive table is based on data from PubChem and a GC-MS analysis of volatiles from Carthamus lanatus. nih.govresearchgate.net

The Photoionization Detector (PID) is another selective and sensitive detector used in gas chromatography, especially for aromatic hydrocarbons and other compounds with double bonds. nih.gov A PID uses a high-energy ultraviolet (UV) lamp to ionize the analyte molecules as they elute from the GC column. The resulting ions generate a current that is proportional to the concentration of the compound. A key advantage of the PID is its high sensitivity for aromatic compounds like Benzene, (1-methylhexyl)-, often reaching parts-per-billion (ppb) levels. nih.gov It is also a non-destructive technique, allowing it to be used in series with other detectors like an FID or MS for more comprehensive analysis.

While GC is the predominant method for analyzing Benzene, (1-methylhexyl)-, High-Performance Liquid Chromatography (HPLC) can be an alternative, particularly for samples that are not suitable for direct GC injection due to matrix complexity or the presence of non-volatile components. dnacih.com In HPLC, the sample is dissolved in a liquid solvent and pumped through a column containing a solid adsorbent material.

For aromatic compounds, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. Detection is typically achieved using a UV detector, as the benzene ring in the molecule absorbs UV light at specific wavelengths (e.g., 205 nm and 254 nm). HPLC can be particularly useful for analyzing Benzene, (1-methylhexyl)- in liquid matrices where sample clean-up might be extensive for GC analysis. wur.nl The development of an HPLC method would involve optimizing the mobile phase composition to achieve adequate separation from potential interferences.

Gas Chromatography (GC) with Various Detectors

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to isolate Benzene, (1-methylhexyl)- from the sample matrix and concentrate it for analysis. env.go.jp The choice of extraction method depends heavily on the nature of the sample (e.g., air, water, solid).

For air samples, a common method involves drawing air through a sorbent tube containing a material like activated charcoal. dnacih.com The trapped volatile organic compounds are later desorbed using a solvent (e.g., carbon disulfide) or by thermal desorption before being injected into a GC. nih.govdnacih.com

For liquid samples, such as water or industrial effluents, solvent extraction using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is a standard procedure. env.go.jp The target analyte partitions from the aqueous phase into the organic solvent, which is then concentrated and analyzed.

In the case of solid samples, methods like Soxhlet extraction can be used, where the sample is continuously washed with a volatile solvent to extract the organic components. env.go.jp Following extraction, a clean-up step, potentially using adsorption chromatography with materials like silica (B1680970) gel or alumina, may be necessary to remove interfering co-extracted substances before the final chromatographic analysis. env.go.jpnih.gov

Headspace Extraction Techniques

Headspace (HS) extraction is a prevalent technique for isolating volatile and semi-volatile compounds like Benzene, (1-methylhexyl)- from liquid or solid samples. The methodology involves analyzing the vapor phase in equilibrium with the sample, which is sealed in a vial. This approach minimizes interference from non-volatile matrix components.

Static Headspace Extraction: In this method, the sample is placed in a sealed vial and heated to a specific temperature to allow volatile compounds to partition between the sample matrix and the headspace. A portion of the gas phase is then injected into a gas chromatograph for analysis.

Dynamic Headspace Extraction (Purge-and-Trap): This technique offers higher sensitivity. An inert gas is bubbled through the sample, purging the volatile analytes, which are then trapped on a sorbent material. env.go.jp The trap is subsequently heated, and the desorbed analytes are transferred to the GC column. env.go.jp

Several parameters are optimized to enhance extraction efficiency, including temperature, equilibration time, sample volume, and matrix modifications like the addition of salt ("salting out") to decrease the analyte's solubility in aqueous samples. who.intresearchgate.net For instance, while higher temperatures can increase the vapor pressure of analytes, they can also promote unwanted reactions in certain matrices, necessitating careful optimization. researchgate.net

Table 1: Key Parameters in Headspace Extraction

| Parameter | Description | Rationale for Benzene, (1-methylhexyl)- |

|---|---|---|

| Temperature | The temperature at which the sample is equilibrated. | Affects the vapor pressure of the analyte; higher temperatures increase partitioning into the headspace. |

| Time | The duration allowed for the sample to reach equilibrium. | Ensures reproducible partitioning between the sample and headspace. |

| Sample Matrix | The composition of the sample (e.g., aqueous, solid). | Matrix effects can be minimized by adjusting pH or adding salt to increase the activity coefficient of the analyte. who.intresearchgate.net |

| Agitation | Shaking or stirring the sample during equilibration. | Facilitates faster mass transfer of the analyte into the headspace. |

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. who.intfree.frmdpi.com It utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes adsorb onto or absorb into the coating. free.fr

Headspace SPME (HS-SPME): For a compound like Benzene, (1-methylhexyl)-, HS-SPME is the preferred mode. The fiber is placed in the headspace above the sample, avoiding contact with the non-volatile matrix components. who.intfree.fr Analytes partition from the sample, through the headspace, and onto the fiber coating. After extraction, the fiber is transferred to the heated injection port of a GC, where the analytes are thermally desorbed for analysis. superchroma.com.tw

The efficiency of SPME depends on the selection of the fiber coating, extraction time and temperature, and sample agitation. who.int For nonpolar aromatic compounds, a nonpolar coating such as polydimethylsiloxane (B3030410) (PDMS) is typically effective.

Table 2: SPME Parameters and Considerations

| Parameter | Selection/Optimization | Purpose |

|---|---|---|

| Fiber Coating | Polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB) | Chosen based on polarity match with the analyte for efficient extraction. |

| Extraction Mode | Headspace (HS-SPME) | Protects the fiber from complex matrices and high-molecular-weight interferences. free.fr |

| Extraction Time | Optimized to reach equilibrium or for consistent pre-equilibrium extraction. | Affects the amount of analyte extracted and thus the sensitivity of the method. |

| Desorption | Thermal desorption in GC inlet. | Parameters (temperature, time) are optimized for complete transfer of the analyte without degradation. who.int |

Liquid-Liquid Extraction and Solid-Phase Extraction

Liquid-Liquid Extraction (LLE): LLE is a traditional method based on the differential solubility of a compound in two immiscible liquids. researchgate.net To extract Benzene, (1-methylhexyl)- from an aqueous sample, a nonpolar organic solvent such as hexane or dichloromethane would be used. env.go.jp The sample is mixed with the solvent, allowing the nonpolar analyte to partition into the organic phase. The organic layer is then separated, concentrated, and analyzed. While effective, LLE can be time-consuming and requires significant volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE that uses a solid sorbent packed in a cartridge or disk to isolate analytes from a liquid sample. For extracting Benzene, (1-methylhexyl)- from a polar matrix like water, a reversed-phase SPE sorbent is used.

The general SPE procedure involves four steps:

Conditioning: The sorbent is rinsed with a solvent to activate it.

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: The sorbent is rinsed with a weak solvent to remove interferences.

Elution: A strong solvent is used to desorb the analyte from the sorbent for collection and analysis.

Common reversed-phase sorbents suitable for this compound include silica-based materials with bonded C8 or C18 alkyl chains or polymeric sorbents like poly(styrene-divinylbenzene) (PS-DVB), which can retain aromatic compounds through π-π interactions. mdpi.com

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Benzene, (1-methylhexyl)-. Each method provides unique information about the compound's atomic composition and bonding arrangement.